2-(2-Hydroxy-3,5-diiodophenyl)-7-methyl-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
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Overview
Description
5-(2-hydroxy-3,5-diiodophenyl)-11-methyl-8-thia-4,6-diazatricyclo[7400(2),?]trideca-1(9),2(7)-dien-3-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxy-3,5-diiodophenyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7)-dien-3-one involves multiple steps, starting with the preparation of the core tricyclic structure. The process typically includes:
Formation of the Tricyclic Core: This step involves the cyclization of precursor molecules under controlled conditions.
Introduction of Functional Groups: The hydroxy and diiodophenyl groups are introduced through specific reactions, such as halogenation and hydroxylation.
Final Assembly: The final step involves the coupling of the tricyclic core with the functional groups to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-(2-hydroxy-3,5-diiodophenyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7)-dien-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Halogenation and other substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., iodine). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.
Scientific Research Applications
5-(2-hydroxy-3,5-diiodophenyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7)-dien-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: The compound’s properties make it suitable for use in various industrial processes, including materials science and catalysis.
Mechanism of Action
The mechanism of action of 5-(2-hydroxy-3,5-diiodophenyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7)-dien-3-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-methoxyphenyl)methyl]-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),10,12-tetraen-6-one
- 8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Uniqueness
What sets 5-(2-hydroxy-3,5-diiodophenyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7)-dien-3-one apart from similar compounds is its specific functional groups and the unique arrangement of atoms within its tricyclic structure. These features confer distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H16I2N2O2S |
---|---|
Molecular Weight |
566.2 g/mol |
IUPAC Name |
2-(2-hydroxy-3,5-diiodophenyl)-7-methyl-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H16I2N2O2S/c1-7-2-3-9-12(4-7)24-17-13(9)16(23)20-15(21-17)10-5-8(18)6-11(19)14(10)22/h5-7,15,21-22H,2-4H2,1H3,(H,20,23) |
InChI Key |
VUTCNCGEGZKXFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=C(C(=CC(=C4)I)I)O |
Origin of Product |
United States |
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